molecular formula C23H25NO8S3 B10853195 N-[1-[4-[4-methoxy-2-(4-(111C)methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide

N-[1-[4-[4-methoxy-2-(4-(111C)methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide

Cat. No.: B10853195
M. Wt: 538.6 g/mol
InChI Key: NXODIUKWAVUFGF-JVVVGQRLSA-N
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Description

SCH-225336 is a potent, selective, inverse, and orally active cannabinoid receptor type 2 (CB2) agonist. It has been studied for its potential therapeutic applications, particularly in modulating immune cell migration and inflammation .

Chemical Reactions Analysis

SCH-225336 undergoes various chemical reactions, including:

    Oxidation: SCH-225336 can be oxidized under specific conditions to form different oxidation products.

    Substitution: SCH-225336 can participate in substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

SCH-225336 exerts its effects by selectively binding to the CB2 receptor, which is primarily expressed on immune cells. Upon binding, it acts as an inverse agonist, modulating the receptor’s activity and influencing various cellular pathways. This modulation results in the inhibition of immune cell migration and the reduction of inflammation .

Comparison with Similar Compounds

SCH-225336 is unique in its high selectivity and potency for the CB2 receptor compared to other similar compounds. Some similar compounds include:

SCH-225336 stands out due to its high selectivity for the CB2 receptor and its potent inverse agonist activity, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H25NO8S3

Molecular Weight

538.6 g/mol

IUPAC Name

N-[1-[4-[4-methoxy-2-(4-(111C)methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide

InChI

InChI=1S/C23H25NO8S3/c1-16(24-33(4,25)26)17-5-10-20(11-6-17)34(27,28)22-14-9-19(32-3)15-23(22)35(29,30)21-12-7-18(31-2)8-13-21/h5-16,24H,1-4H3/i2-1

InChI Key

NXODIUKWAVUFGF-JVVVGQRLSA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)O[11CH3])NS(=O)(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)NS(=O)(=O)C

Origin of Product

United States

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